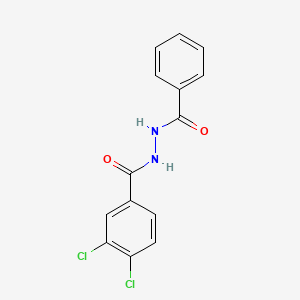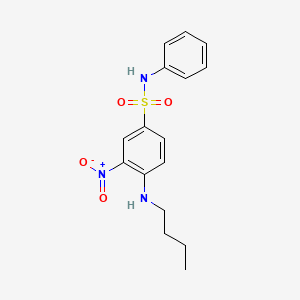
5-(3-chloro-1-adamantyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-chloro-1-adamantyl)-2-methylaniline, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been approved by the Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.
Mecanismo De Acción
5-(3-chloro-1-adamantyl)-2-methylaniline works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 5-(3-chloro-1-adamantyl)-2-methylaniline reduces the overstimulation of the receptor, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
5-(3-chloro-1-adamantyl)-2-methylaniline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(3-chloro-1-adamantyl)-2-methylaniline in lab experiments is that it has a well-defined mechanism of action, which allows researchers to study its effects on specific pathways. However, 5-(3-chloro-1-adamantyl)-2-methylaniline can also have off-target effects, which can complicate the interpretation of results. Additionally, 5-(3-chloro-1-adamantyl)-2-methylaniline can be difficult to work with due to its low solubility in water.
Direcciones Futuras
There are several future directions for research on 5-(3-chloro-1-adamantyl)-2-methylaniline. One area of interest is the potential use of 5-(3-chloro-1-adamantyl)-2-methylaniline in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the development of new formulations of 5-(3-chloro-1-adamantyl)-2-methylaniline that improve its solubility and bioavailability. Finally, research is needed to better understand the long-term effects of 5-(3-chloro-1-adamantyl)-2-methylaniline on cognitive function and neuronal health.
Métodos De Síntesis
The synthesis of 5-(3-chloro-1-adamantyl)-2-methylaniline involves the reaction of 3-chloro-1-adamantylamine with 2-methylbenzaldehyde. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
5-(3-chloro-1-adamantyl)-2-methylaniline has been extensively studied in the field of neuroscience for its potential therapeutic effects on various neurological disorders. Research has shown that 5-(3-chloro-1-adamantyl)-2-methylaniline can improve cognitive function in patients with Alzheimer's disease. It has also been studied for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Propiedades
IUPAC Name |
5-(3-chloro-1-adamantyl)-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClN/c1-11-2-3-14(5-15(11)19)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTLQZKGJCZSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-1-adamantyl)-2-methylaniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)
amino]benzoyl}amino)benzoate](/img/structure/B5113684.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5113691.png)
![2-(methoxymethyl)-1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)piperidine](/img/structure/B5113692.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5113705.png)
![3,3,6,6-tetramethyl-9-[3-(2-propyn-1-yloxy)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5113725.png)
![4-benzyl-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5113729.png)
![N~1~-(2,6-dimethylphenyl)-N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5113750.png)


![7-methyl-3-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5113766.png)
![N-(4-acetylphenyl)-2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5113774.png)
